molecular formula C11H17ClFN B2938632 Butyl[(2-fluorophenyl)methyl]amine hydrochloride CAS No. 1049773-05-8

Butyl[(2-fluorophenyl)methyl]amine hydrochloride

Cat. No.: B2938632
CAS No.: 1049773-05-8
M. Wt: 217.71
InChI Key: CVGFNCVTPYFDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl[(2-fluorophenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C11H17ClFN and a molecular weight of 217.71 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is characterized by the presence of a butyl group, a fluorophenyl group, and an amine hydrochloride group, making it a versatile compound for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

The synthesis of Butyl[(2-fluorophenyl)methyl]amine hydrochloride typically involves the reaction of butylamine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Butyl[(2-fluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: Hydrolysis of the compound in the presence of acids or bases can lead to the formation of the corresponding amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Butyl[(2-fluorophenyl)methyl]amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: Research involving this compound may focus on its potential therapeutic effects, including its use as a precursor for the synthesis of drug candidates.

    Industry: In industrial settings, the compound can be used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Comparison with Similar Compounds

Butyl[(2-fluorophenyl)methyl]amine hydrochloride can be compared with other similar compounds, such as:

    Butyl[(2-chlorophenyl)methyl]amine hydrochloride: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and binding properties.

    Butyl[(2-bromophenyl)methyl]amine hydrochloride: Similar to the chlorinated derivative, this compound contains a bromine atom, which can influence its chemical and biological properties.

    Butyl[(2-methylphenyl)methyl]amine hydrochloride: This compound has a methyl group instead of a halogen, which can affect its hydrophobicity and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding interactions with biological targets compared to its chlorinated, brominated, or methylated counterparts.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;/h4-7,13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGFNCVTPYFDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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